molecular formula C16H16INO2 B13725258 3-Amino-4-(3'-iodo-2-biphenylyl)butyric Acid

3-Amino-4-(3'-iodo-2-biphenylyl)butyric Acid

Cat. No.: B13725258
M. Wt: 381.21 g/mol
InChI Key: RVXXZDWPDPATTI-UHFFFAOYSA-N
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Description

3-Amino-4-(3’-iodo-2-biphenylyl)butyric acid is a complex organic compound with a unique structure that includes an amino group, an iodo-substituted biphenyl group, and a butyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(3’-iodo-2-biphenylyl)butyric acid typically involves multiple steps, starting with the preparation of the biphenyl core. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The iodo group can be introduced through electrophilic iodination of the biphenyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(3’-iodo-2-biphenylyl)butyric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce biphenyl derivatives .

Scientific Research Applications

3-Amino-4-(3’-iodo-2-biphenylyl)butyric acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-(3’-iodo-2-biphenylyl)butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the biphenyl and iodo groups can participate in hydrophobic interactions and halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodo group in 3-Amino-4-(3’-iodo-2-biphenylyl)butyric acid makes it unique compared to similar compounds. This iodo group can participate in specific interactions, such as halogen bonding, which can enhance its binding affinity and specificity for certain molecular targets .

Properties

Molecular Formula

C16H16INO2

Molecular Weight

381.21 g/mol

IUPAC Name

3-amino-4-[2-(3-iodophenyl)phenyl]butanoic acid

InChI

InChI=1S/C16H16INO2/c17-13-6-3-5-11(8-13)15-7-2-1-4-12(15)9-14(18)10-16(19)20/h1-8,14H,9-10,18H2,(H,19,20)

InChI Key

RVXXZDWPDPATTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)N)C2=CC(=CC=C2)I

Origin of Product

United States

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